molecular formula C22H27NO5 B4020811 3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

Cat. No. B4020811
M. Wt: 385.5 g/mol
InChI Key: JBBYGFQGFZXSRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide involves multi-step chemical reactions that are carefully designed to achieve the desired molecular structure. For instance, related compounds like N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide crystallize as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions (Kranjc et al., 2012). These interactions are crucial for the stability and aggregation of the molecules in the crystal lattice, indicating the importance of molecular design in synthesis strategies.

Molecular Structure Analysis

The molecular structure of related compounds showcases a complex interplay of intramolecular and intermolecular forces. For instance, the crystalline structure of some analogs is stabilized by a combination of π–π interactions and weak C–H···O hydrogen bonding, demonstrating the significance of these interactions in the molecular architecture (Kranjc et al., 2012). These structural insights are fundamental for understanding how molecular conformations influence the chemical and physical properties of such compounds.

Chemical Reactions and Properties

Chemical reactions involving 3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide and its derivatives can be complex, involving multiple reaction pathways. The reactivity of these compounds often depends on the functional groups present and the overall molecular structure. For example, the synthesis of related compounds involves reactions like the Diels-Alder reaction, showcasing the versatility of these molecules in participating in various chemical transformations (Kranjc et al., 2011).

Physical Properties Analysis

The physical properties of 3,4-dimethoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide derivatives, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. For example, the crystallization behavior and the formation of hydrogen-bonded dimers are critical for determining the solubility and stability of these compounds in various solvents (Kranjc et al., 2012).

properties

IUPAC Name

3,4-dimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-25-18-7-5-17(6-8-18)22(10-12-28-13-11-22)15-23-21(24)16-4-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBYGFQGFZXSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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